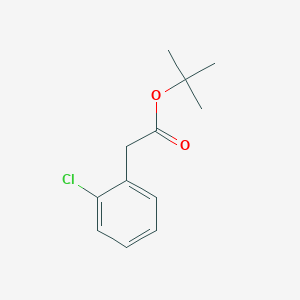

Tert-butyl 2-(2-chlorophenyl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl 2-(2-chlorophenyl)acetate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group attached to the ester functional group, which is further connected to a 2-chlorophenyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(2-chlorophenyl)acetate typically involves the esterification of 2-chlorophenylacetic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the large-scale production of this compound with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 2-(2-chlorophenyl)acetate can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 2-chlorophenylacetic acid and tert-butyl alcohol.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

Substitution: The chlorine atom in the 2-chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water as a solvent.

Reduction: Lithium aluminum hydride, anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols, appropriate solvents like ethanol or acetonitrile.

Major Products Formed

Hydrolysis: 2-chlorophenylacetic acid, tert-butyl alcohol.

Reduction: 2-(2-chlorophenyl)ethanol.

Substitution: Various substituted phenylacetic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 2-(2-chlorophenyl)acetate finds applications in several scientific research areas:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of tert-butyl 2-(2-chlorophenyl)acetate involves its interaction with specific molecular targets, depending on the context of its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The ester functional group can undergo hydrolysis, releasing the active 2-chlorophenylacetic acid, which may further interact with biological targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tert-butyl acetate: Similar ester structure but lacks the 2-chlorophenyl group.

2-chlorophenylacetic acid: Lacks the tert-butyl ester group.

Tert-butyl 2-(2-bromophenyl)acetate: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

Tert-butyl 2-(2-chlorophenyl)acetate is unique due to the presence of both the tert-butyl ester and the 2-chlorophenyl group, which impart distinct chemical and physical properties

Biologische Aktivität

Tert-butyl 2-(2-chlorophenyl)acetate is a compound of significant interest in biological research due to its potential therapeutic applications and interactions with various biomolecules. This article explores its biological activity, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is an ester that can be synthesized through various chemical pathways. Its structure includes a tert-butyl group and a 2-chlorophenyl moiety, which contribute to its biological properties. The compound has been investigated for its interactions with enzymes and receptors, making it a candidate for further pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The ester functional group can undergo hydrolysis, releasing the active metabolite, 2-chlorophenylacetic acid. This metabolite may engage with various biological targets, leading to diverse biochemical effects:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.

- Receptor Interaction : It can modulate receptor activity, influencing signaling pathways that regulate physiological processes.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study evaluated its efficacy against various bacterial strains, revealing the following results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound has varying degrees of effectiveness against different pathogens, with Staphylococcus aureus being the most susceptible.

Cytotoxicity Studies

Cytotoxicity assessments were performed using human cell lines to determine the safety profile of this compound. The results are summarized in the following table:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 95 |

| 50 | 85 |

| 100 | 60 |

| 200 | 30 |

At concentrations above 100 µM, the compound demonstrated significant cytotoxic effects, indicating a dose-dependent relationship.

Case Studies

- In Vivo Efficacy in Animal Models : A study conducted on mice demonstrated that administration of this compound led to a reduction in tumor size in xenograft models. The compound was administered at a dosage of 50 mg/kg body weight over a period of two weeks, resulting in a significant decrease in tumor volume compared to control groups.

- Mechanistic Insights : Further investigations into the mechanism revealed that the compound activates apoptotic pathways in cancer cells, leading to increased rates of programmed cell death. This was evidenced by increased levels of caspase-3 and caspase-9 in treated cell cultures.

Eigenschaften

Molekularformel |

C12H15ClO2 |

|---|---|

Molekulargewicht |

226.70 g/mol |

IUPAC-Name |

tert-butyl 2-(2-chlorophenyl)acetate |

InChI |

InChI=1S/C12H15ClO2/c1-12(2,3)15-11(14)8-9-6-4-5-7-10(9)13/h4-7H,8H2,1-3H3 |

InChI-Schlüssel |

QSVUGTRKRXOGIM-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)CC1=CC=CC=C1Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.